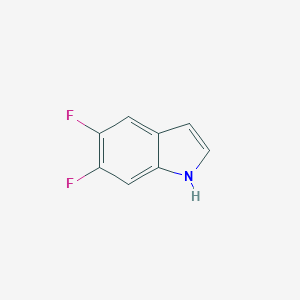

5,6-Difluoroindole

Vue d'ensemble

Description

5,6-Difluoroindole is a chemical compound with the molecular formula C8H5F2N . It has a molecular weight of 153.13 . The compound is an off-white solid and is typically stored at room temperature .

Molecular Structure Analysis

The IUPAC name for 5,6-Difluoroindole is 5,6-difluoro-1H-indole . The InChI code for this compound is 1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H . This indicates that the compound contains a total of 17 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, and 1 Pyrrole .Physical And Chemical Properties Analysis

5,6-Difluoroindole is an off-white solid . It has a molecular weight of 153.13 . The compound is typically stored at room temperature . .Applications De Recherche Scientifique

Organic Synthesis

5,6-Difluoroindole is an important raw material and intermediate used in Organic Synthesis . It can be used to synthesize a variety of complex organic molecules, contributing to the development of new chemical compounds.

Pharmaceuticals

In the field of Pharmaceuticals , 5,6-Difluoroindole serves as a key intermediate . It can be used in the synthesis of various pharmaceutical compounds, potentially leading to the development of new drugs and treatments.

Agrochemicals

5,6-Difluoroindole is also used in the production of Agrochemicals . It can contribute to the creation of new pesticides, herbicides, and other agricultural chemicals that help protect crops and increase yield.

Dyestuffs

In the Dyestuffs industry, 5,6-Difluoroindole can be used as a precursor or intermediate . It can contribute to the development of new dyes and pigments with improved properties such as colorfastness, brightness, and resistance to environmental conditions.

Biological Activities

5,6-Difluoroindole has been synthesized into a new fluoroindole auxin, 5,6-Difluoroindole-3-acetic acid (5,6-F2-IAA), via Fischer’s indolization . This compound has shown a stronger elongation activity on Avena coleoptile segments than indole-3-acetic acid (IAA) . It also induces the formation and promotes the growth of lateral roots of mung bean seedlings .

Inhibitory Activity on Hypocotyl Growth

Of the synthetic monofluoro- and difluoro-IAAs, 5,6-Difluoroindole-3-acetic acid (5,6-F2-IAA) had the strongest inhibitory activity on hypocotyl growth of Chinese cabbage . This suggests potential applications in plant growth regulation and crop management.

Safety and Hazards

Mécanisme D'action

Target of Action

5,6-Difluoroindole primarily targets the mycobacterial membrane protein large 3 (MmpL3) transporter. This protein is crucial for the transport of trehalose monomycolate, a key component in the biosynthesis of mycolic acids, which are essential for the integrity and virulence of the mycobacterial cell wall .

Mode of Action

The compound interacts with the MmpL3 transporter by binding to its active site. This binding inhibits the transporter’s function, leading to a disruption in the synthesis of mycolic acids. Consequently, this impairs the formation of the mycobacterial cell wall, rendering the bacteria vulnerable and leading to cell death .

Biochemical Pathways

By inhibiting MmpL3, 5,6-Difluoroindole affects the mycolic acid biosynthesis pathway. This pathway is critical for the production of mycolic acids, which are long-chain fatty acids that form a major component of the mycobacterial cell wall. The disruption of this pathway results in weakened cell walls and increased susceptibility to environmental stresses and immune responses .

Pharmacokinetics

The pharmacokinetics of 5,6-Difluoroindole, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for its bioavailability. The compound is absorbed into the bloodstream and distributed to various tissues, including the site of infection. It undergoes metabolic transformation in the liver and is eventually excreted via the kidneys. The efficiency of these processes determines the compound’s bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the inhibition of MmpL3 by 5,6-Difluoroindole leads to the accumulation of trehalose monomycolate and a subsequent decrease in mycolic acid production. This results in compromised cell wall integrity, leading to cell lysis and death. At the cellular level, this manifests as a reduction in bacterial load and an improvement in infection outcomes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 5,6-Difluoroindole. For instance, acidic environments may enhance the compound’s stability and efficacy, while extreme temperatures could degrade its structure. Additionally, interactions with other drugs or compounds could either potentiate or inhibit its action .

: Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells : 5,6-Difluoroindole | 169674-01-5 - MilliporeSigma

Propriétés

IUPAC Name |

5,6-difluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVSNMPGFSFANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381099 | |

| Record name | 5,6-Difluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169674-01-5 | |

| Record name | 5,6-Difluoro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169674-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Difluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Difluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)

![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)

![1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B67165.png)